6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its significant antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 4th position on the quinoline ring. The incorporation of fluorine atoms into the quinolone skeleton enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide.
Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position is carried out using oxidizing agents such as potassium permanganate.
Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Potential use in the development of new antibiotics to treat resistant bacterial infections.
Industry: Utilized in the production of antibacterial coatings and materials
Mechanism of Action
The antibacterial activity of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Uniqueness
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cell membranes, while the methyl group at the 8th position improves its stability and bioavailability .
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZZBMLEDXDSTVIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.